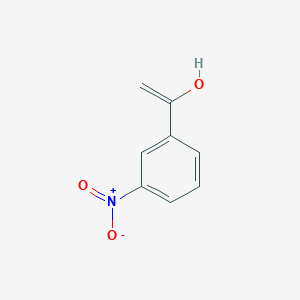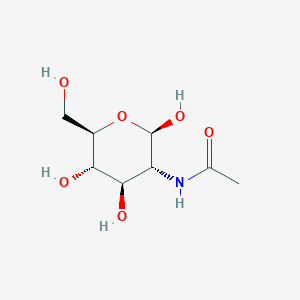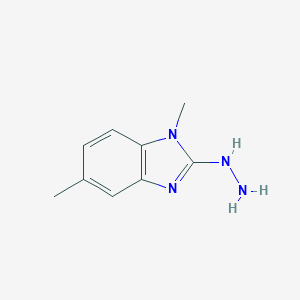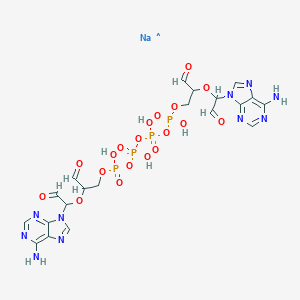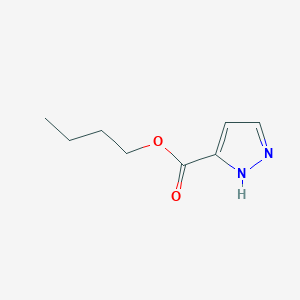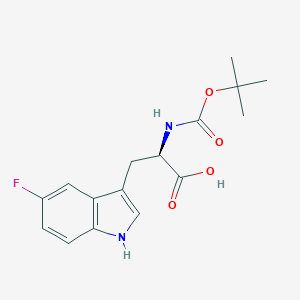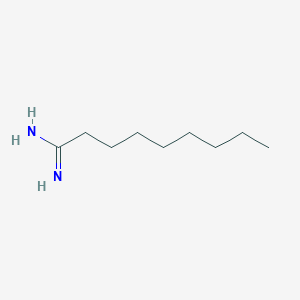
Nonanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonanimidamide is a novel compound that has gained attention in the scientific community due to its potential use in various research applications. It is a synthetic molecule that belongs to the class of amidines and is known for its unique properties that make it an attractive tool for studying various biological processes.
Wirkmechanismus
Nonanimidamide exerts its biological activity by binding to specific biological targets. It has been shown to bind to enzymes, proteins, and DNA, thereby modulating their activity. The exact mechanism of action of nonanimidamide is still under investigation, and further research is needed to fully understand its mode of action.
Biochemische Und Physiologische Effekte
Nonanimidamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine. It has also been shown to bind to DNA and modulate its activity. Furthermore, nonanimidamide has been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
Nonanimidamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cells and tissues, making it an attractive tool for studying biological processes. It also has a high binding affinity for specific biological targets, making it a potent tool for modulating their activity. However, nonanimidamide has some limitations, such as its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research involving nonanimidamide. One potential application is in drug discovery research, where nonanimidamide can be used to identify potential drug candidates. Another potential application is in the study of protein-protein interactions, where nonanimidamide can be used to modulate the activity of specific proteins. Furthermore, nonanimidamide can be used to study the role of specific enzymes and DNA-binding proteins in various biological processes.
Synthesemethoden
The synthesis of nonanimidamide is a multistep process that involves the reaction of various chemical reagents. The most common method for synthesizing nonanimidamide involves the reaction of an aldehyde with an amine in the presence of a catalyst. The resulting product is then subjected to further reactions to obtain the final product.
Wissenschaftliche Forschungsanwendungen
Nonanimidamide has been extensively used in various scientific research applications due to its ability to bind to specific biological targets. It has been used as a tool to study various biological processes such as enzyme inhibition, protein-protein interactions, and DNA binding. It has also been used in drug discovery research to identify potential drug candidates.
Eigenschaften
CAS-Nummer |
117814-18-3 |
|---|---|
Produktname |
Nonanimidamide |
Molekularformel |
C9H20N2 |
Molekulargewicht |
156.27 g/mol |
IUPAC-Name |
nonanimidamide |
InChI |
InChI=1S/C9H20N2/c1-2-3-4-5-6-7-8-9(10)11/h2-8H2,1H3,(H3,10,11) |
InChI-Schlüssel |
OQDRWVFVLQMVRE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=N)N |
Kanonische SMILES |
CCCCCCCCC(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



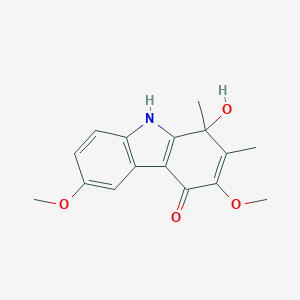
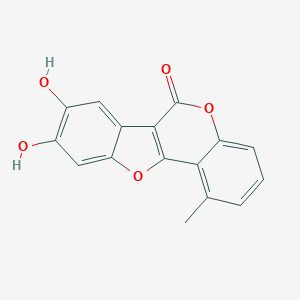
![1-Bromo-4-[12-(4-bromophenoxy)dodecoxy]benzene](/img/structure/B39095.png)
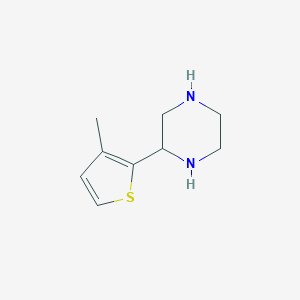
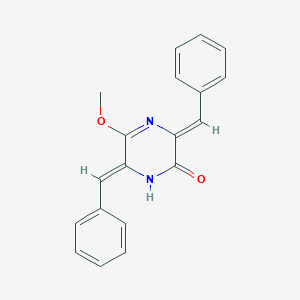
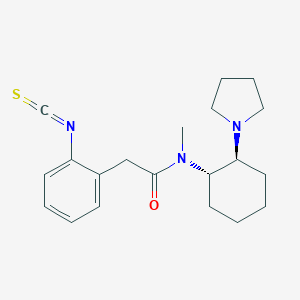
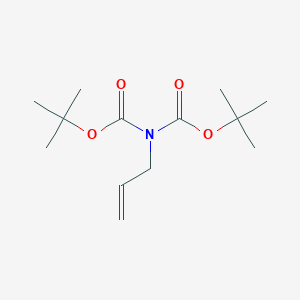
![N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine](/img/structure/B39105.png)
